1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol
Overview
Description
Preparation Methods
The synthesis of 1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol typically involves the formation of the thiazole ring followed by its attachment to the cyclohexanol moiety. One common synthetic route includes the reaction of 2-aminothiazole with cyclohexanone under specific conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function . This interaction can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol can be compared to other thiazole-containing compounds, such as:
2-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol: Similar structure but different position of the thiazole ring.
5-Amino-1,3-thiazole derivatives: These compounds share the thiazole ring but differ in their substituents and overall structure.
The uniqueness of this compound lies in its specific combination of the thiazole ring and cyclohexanol moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2-amino-1,3-thiazol-5-yl)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c10-8-11-6-7(13-8)9(12)4-2-1-3-5-9/h6,12H,1-5H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVUYAJMCLZPFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CN=C(S2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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